2-(2,5-Dimethylphenyl)-3-methylquinoline-4-carbonyl chloride
Overview
Description
The description of a compound usually includes its IUPAC name, molecular formula, and structural formula. The structure can give insights into the compound’s potential properties and reactivity.
Synthesis Analysis
This involves reviewing the literature for reported synthesis methods of the compound. It’s important to consider the efficiency, cost, safety, and environmental impact of these methods.Molecular Structure Analysis
Scientists often use techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the molecular structure of a compound.Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. The compound’s reactivity can give clues about its potential uses.Physical And Chemical Properties Analysis
This includes studying properties like the compound’s melting point, boiling point, solubility, stability, and reactivity.Scientific Research Applications
Receptor Antagonism and Neuroprotective Effects
2-(2,5-Dimethylphenyl)-3-methylquinoline-4-carbonyl chloride has been explored for its potential in neuropharmacological applications. For instance, a study by Schreiber et al. (1994) delved into its role in blocking the discriminative stimulus effects of DOI, a 5-HT2A/2C receptor agonist. This indicates its potential as a selective antagonist in serotonergic pathways, which could contribute to its use in treating psychiatric disorders (Schreiber, Brocco, & Millan, 1994).
AMPA Receptor Antagonism
The compound has been linked to the antagonism of AMPA receptors, which play a crucial role in synaptic transmission in the central nervous system. Årstad et al. (2006) examined the synthesis and evaluation of a related compound as a potential PET tracer for in vivo imaging of AMPA receptors. Despite its potent in vitro affinity, the compound demonstrated limitations in vivo due to rapid clearance from the CNS and low specific binding, underscoring the complex dynamics of receptor interactions in therapeutic applications (Årstad et al., 2006).
Role in Cerebral Ischemia
Takahashi et al. (1997) investigated the neuroprotective effects of inhibiting Poly(ADP-Ribose) Synthetase (PARS) in a model of focal cerebral ischemia, indicating a significant reduction in infarct volume upon administration of a PARS inhibitor. This suggests potential applications in mitigating brain damage resulting from stroke or similar pathologies (Takahashi, Greenberg, Jackson, Maclin, & Zhang, 1997).
Anticonvulsant and Neurotoxic Properties
The compound's structural analogues have been examined for their anticonvulsant activities and metabolic properties. For instance, Robertson et al. (1987) discussed the anticonvulsant activity and metabolic inhibition of a potent compound, highlighting its potential in therapeutic applications and the importance of structural modifications in optimizing its pharmacological profile (Robertson, Leander, Lawson, Beedle, Clark, Potts, & Parli, 1987).
Safety And Hazards
Scientists refer to Material Safety Data Sheets (MSDS) for information on a compound’s potential hazards, safe handling procedures, and first aid measures.
Future Directions
Based on all of the above information, scientists can propose potential applications for the compound and suggest areas for further research.
properties
IUPAC Name |
2-(2,5-dimethylphenyl)-3-methylquinoline-4-carbonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClNO/c1-11-8-9-12(2)15(10-11)18-13(3)17(19(20)22)14-6-4-5-7-16(14)21-18/h4-10H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPUJHNAUCCOHKM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=NC3=CC=CC=C3C(=C2C)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,5-Dimethylphenyl)-3-methylquinoline-4-carbonyl chloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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